molecular formula C33H45N5O9 B608263 Vipivotide tetraxetan Linker CAS No. 1703768-74-4

Vipivotide tetraxetan Linker

Cat. No. B608263
CAS RN: 1703768-74-4
M. Wt: 655.75
InChI Key: JHWCOTSIOATVKA-UIGMUVSQSA-N
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Description

Vipivotide tetraxetan, also known as PSMA-617, is a chemically modified inhibitor of the prostate-specific membrane antigen (PSMA) . It is a radioconjugate composed of PSMA-617, a human PSMA-targeting ligand, conjugated to the beta-emitting radioisotope lutetium-177 . It is used for the treatment of PSMA-positive metastatic castration-resistant prostate cancer (mCRPC) .


Synthesis Analysis

Vipivotide tetraxetan is synthesized using a non-cleavable peptide linker . The linker is used to connect the pharmacophore group Glutamate-urea-Lysine peptide to the PSMA-617 .


Molecular Structure Analysis

The molecular formula of Vipivotide tetraxetan is C49H71N9O16 . The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to PSMA .


Chemical Reactions Analysis

Upon intravenous administration of lutetium Lu 177 vipivotide tetraxetan, vipivotide tetraxetan targets and binds to PSMA-expressing tumor cells .

Scientific Research Applications

Prostate Cancer Treatment

Vipivotide tetraxetan has been used in prostate cancer research . It is a promising prostate-specific membrane antigen-targeted theranostic agent . It is being developed by Advanced Accelerator Applications (a subsidiary of Novartis) for the treatment of prostate-specific membrane antigen (PSMA)-expressing metastatic prostate cancer .

Theranostic Approach

Vipivotide tetraxetan is a radioligand therapeutic agent . The active part of the radiopharmaceutical is lutetium-177, which is linked to a ligand that binds to PSMA . This theranostic approach improves patient selection and dosing accuracy .

Minimizing Drug Resistance

Radiopharmaceuticals like Vipivotide tetraxetan offer advantages over other cancer therapies . Their mechanism of action — blasting tumor cells with DNA-shredding radiation — minimizes drug resistance .

Combination Opportunities

Radiopharmaceuticals unlock rich combination opportunities, particularly with immunotherapies . This could potentially enhance the effectiveness of cancer treatment.

Visualization of Tumor Location

Radiopharmaceuticals allow investigators to visualize tumor location and therapy uptake . This is due to the use of imaging isotopes ahead of, or alongside, therapeutic isotopes .

Broadening Drug Targets

Radiopharmaceuticals also broaden the range of viable drug targets . Some radioactive isotopes are so potent that even low-expression targets may draw enough radioactive molecules to destroy the cancer cell .

Synthesis of Radioligands

Vipivotide tetraxetan Linker is a noncleavable peptide linker utilized in the synthesis of Vipivotide tetraxetan . This radioactive molecule is applied in the treatment of prostate cancer .

Market Potential

The strong efficacy data from Novartis’s marketed radiopharmaceuticals Lutathera for gastroenteropancreatic neuroendocrine tumors and Pluvicto (lutetium-177 vipivotide tetraxetan) for metastatic castration-resistant prostate cancer have triggered multi-billion-dollar biotech acquisitions . This indicates the significant market potential of Vipivotide tetraxetan.

Safety and Hazards

Vipivotide tetraxetan is considered toxic and should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . The most common adverse reactions include fatigue, dry mouth, nausea, anemia, decreased appetite, and constipation .

properties

IUPAC Name

(2S)-2-[[(1S)-5-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H45N5O9/c34-19-20-8-12-23(13-9-20)29(41)36-27(18-21-10-11-22-5-1-2-6-24(22)17-21)30(42)35-16-4-3-7-25(31(43)44)37-33(47)38-26(32(45)46)14-15-28(39)40/h1-2,5-6,10-11,17,20,23,25-27H,3-4,7-9,12-16,18-19,34H2,(H,35,42)(H,36,41)(H,39,40)(H,43,44)(H,45,46)(H2,37,38,47)/t20?,23?,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWCOTSIOATVKA-MOTXCXSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CN)C(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC3=CC=CC=C3C=C2)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

655.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vipivotide tetraxetan Linker

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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